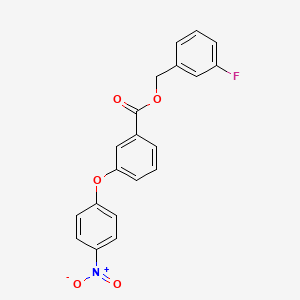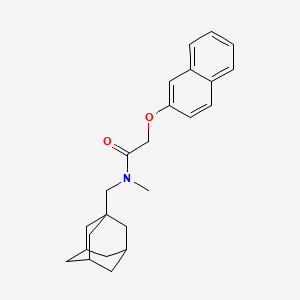
2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide
Übersicht
Beschreibung
2-(Benzylamino)-N-cyclohexyl-5-nitrobenzamide, also known as BNCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BNCB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in various biological processes. 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the immune response. 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has been shown to have antimicrobial activity against a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide in lab experiments is its high purity and stability. 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide is not fully understood, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide. One area of interest is its potential as a tool for studying protein-protein interactions. 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has been shown to bind to a range of proteins, making it a potentially useful tool for studying protein-protein interactions. Additionally, 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has been shown to have potential as a fluorescent probe for imaging cells, which could have applications in cell biology and drug discovery. Another area of interest is the development of 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide derivatives with improved activity and specificity, which could lead to the development of new drugs for the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. 2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide has also been studied for its potential as a tool for studying protein-protein interactions and as a fluorescent probe for imaging cells.
Eigenschaften
IUPAC Name |
2-(benzylamino)-N-cyclohexyl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(22-16-9-5-2-6-10-16)18-13-17(23(25)26)11-12-19(18)21-14-15-7-3-1-4-8-15/h1,3-4,7-8,11-13,16,21H,2,5-6,9-10,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXJMBRQODMZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4173400.png)
![N-(4-methoxybenzyl)-5-oxo-1-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4173425.png)

![N-[4-(cyanomethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4173454.png)

![3-amino-4-(methoxymethyl)-6-methyl-N-[4-(trifluoromethoxy)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4173463.png)
![ethyl 4-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4173464.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-propoxybenzamide](/img/structure/B4173471.png)

![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4173487.png)
![1-(4-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]ethanone](/img/structure/B4173500.png)
![N-{4-[(4-ethyl-1-piperazinyl)methyl]phenyl}-N'-[4-(methylthio)phenyl]urea](/img/structure/B4173508.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4173511.png)
![1-{4-hydroxy-5-methyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-6-yl}ethanone](/img/structure/B4173514.png)